molecular formula C7H12FNO2 B12999048 1-Amino-4-fluorocyclohexanecarboxylic Acid

1-Amino-4-fluorocyclohexanecarboxylic Acid

Cat. No.: B12999048
M. Wt: 161.17 g/mol
InChI Key: XKJCUMJFNXSJID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-fluorocyclohexanecarboxylic acid typically involves the fluorination of cyclohexanecarboxylic acid derivatives followed by amination. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The subsequent amination can be achieved through reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to enhance efficiency and yield. This method can include the use of catalysts and optimized reaction conditions to achieve high selectivity and purity. For example, the use of suitable solvents and catalysts under controlled temperature and pressure conditions can facilitate the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-fluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts or under basic conditions.

Major Products Formed:

Scientific Research Applications

1-Amino-4-fluorocyclohexanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-4-fluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, facilitating its binding and activity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

    1-Amino-1-cyclohexanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-Amino-4,4-difluorocyclohexanecarboxylic acid: Contains two fluorine atoms, which can further enhance its lipophilicity and stability.

Uniqueness: 1-Amino-4-fluorocyclohexanecarboxylic acid is unique due to the presence of a single fluorine atom, which provides a balance between enhanced stability and reactivity. This makes it a versatile compound for various applications, offering advantages over non-fluorinated and difluorinated analogs .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

1-amino-4-fluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12FNO2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,9H2,(H,10,11)

InChI Key

XKJCUMJFNXSJID-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1F)(C(=O)O)N

Origin of Product

United States

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